4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 502639-02-3
VCID: VC2982977
InChI: InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3
SMILES: CN(C(=O)C1=CC(=C(O1)Br)Br)OC
Molecular Formula: C7H7Br2NO3
Molecular Weight: 312.94 g/mol

4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide

CAS No.: 502639-02-3

Cat. No.: VC2982977

Molecular Formula: C7H7Br2NO3

Molecular Weight: 312.94 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide - 502639-02-3

Specification

CAS No. 502639-02-3
Molecular Formula C7H7Br2NO3
Molecular Weight 312.94 g/mol
IUPAC Name 4,5-dibromo-N-methoxy-N-methylfuran-2-carboxamide
Standard InChI InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3
Standard InChI Key NHVQYVKJJONFAB-UHFFFAOYSA-N
SMILES CN(C(=O)C1=CC(=C(O1)Br)Br)OC
Canonical SMILES CN(C(=O)C1=CC(=C(O1)Br)Br)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with two bromine atoms at the 4- and 5-positions. The 2-position is functionalized with a carboxamide group containing methoxy (OCH3_3) and methyl (CH3_3) substituents on the nitrogen atom. This arrangement confers unique electronic and steric properties, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .

Table 1: Key Structural Features

FeatureDescription
Core structure2-furancarboxamide
Substituents4-Br, 5-Br, N-methoxy, N-methyl
Molecular formulaC7H7Br2NO3\text{C}_7\text{H}_7\text{Br}_2\text{NO}_3
Molecular weight312.94 g/mol
CAS number502639-02-3

Physicochemical Characteristics

  • Solubility: Slightly soluble in methanol and dichloromethane but insoluble in water .

  • Appearance: White to light yellow crystalline powder .

  • Thermal Stability: Decomposes above 200°C without a distinct melting point .

  • Spectroscopic Data:

    • 1H^1\text{H}-NMR (CDCl3_3): Peaks at δ 3.38 (s, 3H, N–CH3_3), δ 3.78 (s, 3H, O–CH3_3), and δ 7.21 (s, 1H, furan H-3) .

    • IR (KBr): Strong absorption at 1680 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (C–Br stretch) .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via bromination of a pre-functionalized furan precursor. A common method involves:

  • Bromination of N-methoxy-N-methylfuran-2-carboxamide using bromine (Br2_2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4_4) under reflux .

  • Selective bromination at the 4- and 5-positions is achieved by controlling stoichiometry (2 equiv. Br2_2) and reaction time (1–2 hours) .

\text{N-methoxy-N-methylfuran-2-carboxamide} + 2 \text{Br}_2 \xrightarrow{\text{CCl}_4, \Delta} \text{4,5-Dibromo derivative} \quad \text{(Yield: 45–60%)}

Reactivity Profile

  • Weinreb Amide Behavior: The N-methoxy-N-methylamide group acts as a carbonyl surrogate, enabling controlled ketone synthesis via Grignard or organolithium reagent addition .

  • Bromine Reactivity: The bromine atoms participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating aryl-aryl bond formation .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of bioactive molecules:

  • Antibacterial Agents: Derivatives with modified furan rings exhibit activity against Escherichia coli and Staphylococcus aureus .

  • Kinase Inhibitors: Used in the synthesis of benzofuran-based compounds targeting hepatitis C virus (HCV) protease .

Table 2: Representative Derivatives and Applications

DerivativeBiological ActivityReference
4,5-Dibromo-furan-2-carboxamideAntibacterial (MIC: 8 µg/mL)
Benzofuran-carboxamideHCV protease inhibition (IC50_{50}: 0.14 nM)

Material Science

Brominated furans are employed in polymer cross-linking and flame-retardant additives due to their thermal stability and halogen content .

ParameterValue
Flash Point> 150°C
Autoignition TemperatureNot determined
Hazard StatementsH315-H319-H335 (Skin/Eye irritation, Respiratory irritation)

Analytical Methods

Quality Control

  • HPLC: C18 column, acetonitrile/water (70:30), retention time 6.8 min .

  • GC-MS: m/z 313 [M+H]+^+, fragments at m/z 235 (loss of Br) and 198 (loss of CO–NMe(OMe)) .

Table 4: Analytical Parameters

MethodConditionsDetection Limit
HPLCC18, 254 nm, 1.0 mL/min0.1 µg/mL
GC-MSEI mode, 70 eV0.05 µg/mL

Future Directions

Research Opportunities

  • Green Synthesis: Developing catalytic bromination methods to reduce waste .

  • Bioactivity Optimization: Structure-activity relationship (SAR) studies to enhance antimicrobial potency .

Industrial Adoption

  • Scale-Up Challenges: Bromine handling and purification require specialized infrastructure .

  • Regulatory Hurdles: Compliance with REACH and TSCA regulations for halogenated compounds .

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